molecular formula C14H15ClN2O5 B11018297 Methyl 1-[(2-chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

Methyl 1-[(2-chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B11018297
M. Wt: 326.73 g/mol
InChI Key: JINYHLUBALQMNY-UHFFFAOYSA-N
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Description

METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a piperidine ring substituted with a methyl ester group and a 2-chloro-4-nitrobenzoyl moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the 2-Chloro-4-Nitrobenzoyl Group: This step involves the acylation of the piperidine ring using 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: METHYL 1-(2-AMINO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLIC ACID.

Scientific Research Applications

METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 1-(2-CHLORO-4-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE lies in its piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in synthesizing piperidine-based pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C14H15ClN2O5

Molecular Weight

326.73 g/mol

IUPAC Name

methyl 1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-3-2-10(17(20)21)8-12(11)15/h2-3,8-9H,4-7H2,1H3

InChI Key

JINYHLUBALQMNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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